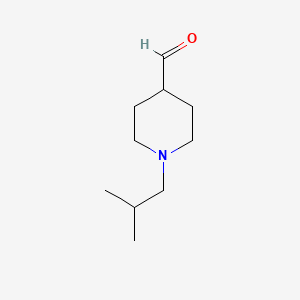
Lead;sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead sodium is an ionic compound formed by the combination of lead and sodium ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead sodium can be synthesized through various chemical reactions. One common method involves the reaction of lead(II) nitrate with sodium chloride, resulting in the formation of lead(II) chloride and sodium nitrate: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + 2\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, lead sodium compounds are often produced through large-scale precipitation reactions. For example, lead(II) nitrate and sodium sulfate can react to form lead(II) sulfate and sodium nitrate: [ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{NaNO}_3 ]
Chemical Reactions Analysis
Types of Reactions: Lead sodium compounds undergo various chemical reactions, including:
Oxidation: Lead can be oxidized to form lead(IV) compounds.
Reduction: Lead(II) compounds can be reduced to metallic lead.
Substitution: Sodium ions can be substituted by other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Lead reacts with oxygen to form lead(II) oxide: [ 2\text{Pb} + \text{O}_2 \rightarrow 2\text{PbO} ]
Reduction: Lead(II) oxide can be reduced by hydrogen gas to form metallic lead: [ \text{PbO} + \text{H}_2 \rightarrow \text{Pb} + \text{H}_2\text{O} ]
Substitution: Sodium chloride can react with lead(II) nitrate to form lead(II) chloride and sodium nitrate: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + 2\text{NaNO}_3 ]
Major Products:
- Lead(II) chloride
- Sodium nitrate
- Lead(II) sulfate
Scientific Research Applications
Lead sodium compounds have various scientific research applications:
Chemistry: Used in the synthesis of other lead and sodium compounds.
Biology: Studied for their potential effects on biological systems.
Medicine: Investigated for their potential use in medical treatments.
Industry: Used in the production of batteries, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of lead sodium compounds involves the interaction of lead and sodium ions with various molecular targets. Lead ions can bind to proteins and enzymes, affecting their function. Sodium ions play a role in maintaining the ionic balance in cells and tissues.
Comparison with Similar Compounds
- Lead chloride
- Sodium chloride
- Lead sulfate
Comparison: Lead sodium compounds are unique due to the combination of lead and sodium ions, which imparts distinct chemical properties. Compared to lead chloride and sodium chloride, lead sodium compounds may exhibit different solubility, reactivity, and applications.
Properties
IUPAC Name |
lead;sodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.Pb |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLCSWMHSXNOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na].[Pb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaPb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12740-44-2 |
Source


|
| Record name | Sodium alloy, nonbase, Na,Pb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12740-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt](/img/structure/B3418657.png)

![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)








